molecular formula C10H10N2O3 B1510273 1-(4-Nitrophenyl)cyclopropanecarboxamide CAS No. 858423-29-7

1-(4-Nitrophenyl)cyclopropanecarboxamide

Cat. No.: B1510273
CAS No.: 858423-29-7
M. Wt: 206.2 g/mol
InChI Key: IOLTVUWUQVKERR-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopropanecarboxamide (IUPAC name: N-(4-nitrophenyl)cyclopropanecarboxamide) is a cyclopropane derivative with a carboxamide group linked to a 4-nitrophenyl substituent. Its molecular formula is C₁₀H₁₀N₂O₃, and its structure features a strained cyclopropane ring adjacent to an electron-withdrawing nitro group on the aromatic ring .

Properties

CAS No.

858423-29-7

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

1-(4-nitrophenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C10H10N2O3/c11-9(13)10(5-6-10)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H2,11,13)

InChI Key

IOLTVUWUQVKERR-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following cyclopropanecarboxamide derivatives are compared based on substituents, synthesis, and properties:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Synthesis Method Biological/Chemical Relevance Reference
1-(4-Nitrophenyl)cyclopropanecarboxamide C₁₀H₁₀N₂O₃ 4-nitrophenyl, cyclopropaneamide Not specified Potential electronic effects of nitro group
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₁H₂₅NO₃ Diethylamide, 4-methoxyphenoxy, phenyl Procedure B, column chromatography High diastereoselectivity (dr 23:1)
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₃H₁₆N₂O₃ Hydroxyiminoethyl, 2-methoxyphenyl X-ray crystallography Catalytic reaction studies
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) C₂₄H₂₉N₃O Piperidinyl, phenethyl, phenyl Not detailed Opioid activity, high abuse potential

Substituent Effects on Properties

  • Electron-Withdrawing vs. In contrast, the 4-methoxyphenoxy group in N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide is electron-donating, which may increase solubility in polar solvents .
  • Biological Activity :
    Cyclopropylfentanyl’s piperidinyl and phenethyl substituents enable µ-opioid receptor binding, leading to potent analgesic effects and abuse liability . The target compound lacks these pharmacophoric groups, suggesting divergent biological roles.

Reactivity and Stability

  • The strained cyclopropane ring in all compounds confers unique reactivity, such as ring-opening reactions under acidic or thermal conditions.
  • The nitro group in the target compound may reduce nucleophilicity compared to analogs with methoxy or hydroxyimino groups.

Research Findings and Implications

  • Pharmacological Divergence : Cyclopropylfentanyl’s opioid activity contrasts sharply with the untested pharmacological profile of the target compound, emphasizing the critical role of piperidine and phenethyl groups in receptor interaction .
  • Synthetic Challenges: The high diastereoselectivity observed in N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide suggests that similar strategies could optimize the synthesis of stereochemically complex cyclopropane derivatives .
  • Electronic Effects : The nitro group’s electron-withdrawing nature may render This compound more resistant to oxidation compared to methoxy-substituted analogs.

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